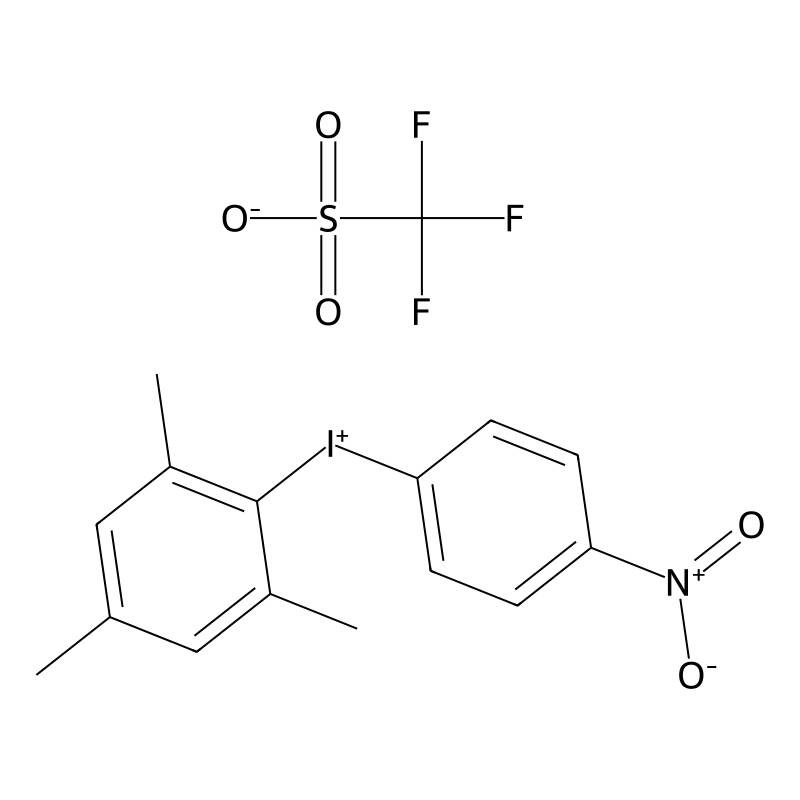

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

C-H Activation and Functionalization

One of the most prominent applications of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is in C-H activation and functionalization reactions. This compound acts as an electrophilic aromatic iodonium salt, readily transferring the positively charged iodine atom to unactivated C-H bonds in organic molecules. This allows for the introduction of various functional groups at specific positions of the molecule, enabling the synthesis of complex organic structures.

Cross-Coupling Reactions

The iodonium moiety in (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate makes it a valuable reagent in cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds between two different molecules. The iodonium salt readily undergoes nucleophilic substitution, allowing coupling with various nucleophiles, such as organometallic reagents and boronic acids, to form new C-C bonds.

Catalysis

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate can also be employed as a catalyst in various organic transformations. The iodonium ion can activate substrates, facilitating reactions that might not occur efficiently under traditional conditions. Additionally, the triflate counterion acts as a good leaving group, promoting efficient reaction processes.

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a complex organoiodine compound characterized by the presence of an iodonium cation, which is known for its reactivity in various chemical transformations. The compound features a 4-nitrophenyl group and a 2,4,6-trimethylphenyl group, both of which contribute to its unique electronic properties and stability. The triflate anion enhances the solubility and reactivity of the iodonium species in organic solvents, making it a valuable reagent in synthetic organic chemistry.

The iodonium cation in this compound is particularly reactive and serves as an electrophile in several types of reactions:

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro can direct electrophilic attack on the aromatic ring.

- Nucleophilic Substitution: The triflate leaving group allows for substitution reactions with nucleophiles.

- Oxidation Reactions: Iodonium compounds are often used as oxidizing agents in organic synthesis.

These reactions can lead to the formation of various products, including substituted aromatic compounds and other complex organic structures.

Several synthetic routes have been proposed for the preparation of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate:

- Direct Reaction Method: This involves the reaction of 4-nitrophenyl iodide with 2,4,6-trimethylphenyl triflate under controlled conditions to yield the desired iodonium salt.

- Oxidative Iodination: Using iodine sources and oxidants to introduce iodine into the aromatic system can also be employed.

- Salt Metathesis: This method involves exchanging the anion of an existing iodonium salt with triflate to produce (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate.

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate finds applications primarily in:

- Organic Synthesis: As a reagent for electrophilic aromatic substitutions and other transformations.

- Photoinitiators: In polymer chemistry, where it can initiate polymerization processes upon exposure to light.

- Medicinal Chemistry: Potentially as a precursor for biologically active compounds or as a tool for probing biological systems.

Interaction studies involving (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically focus on its reactivity with nucleophiles and its role in catalyzing various reactions. Computational studies may also be employed to predict how this compound interacts with biological macromolecules or other chemical species .

Similar compounds include various iodonium salts and organoiodine reagents. A comparison highlights their unique characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenyliodonium tetrafluoroborate | Triphenyliodonium tetrafluoroborate | Highly stable; used in photochemistry |

| Benzoyl iodide | Benzoyl iodide | Used as a reagent for acylation reactions |

| Iodophenol | Iodophenol | Less reactive; used in organic synthesis |

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate stands out due to its specific combination of electron-withdrawing groups and bulky substituents that influence its reactivity and stability compared to simpler iodonium salts.

Flow Synthesis Approaches for Diaryliodonium Triflates

Continuous-flow synthesis has emerged as a scalable and safe method for preparing diaryliodonium triflates, including (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate. This approach minimizes exothermic risks associated with traditional batch reactions by enabling precise temperature and mixing control. A study demonstrated that symmetrical and unsymmetrical diaryliodonium triflates could be synthesized in residence times as short as 2–60 seconds, with yields reaching 92% for electron-deficient and sterically hindered substrates. For example, mesityl(aryl)iodonium triflates—structurally analogous to the target compound—were produced efficiently using a microreactor system. The flow protocol accommodates gram-scale production (5–10 mmol), making it industrially viable. Key advantages include reduced reaction times, improved purity, and compatibility with electron-rich arenes like mesitylene.

One-Pot Protocols Utilizing Aryl Iodides and Arenes

One-pot methodologies simplify the synthesis of diaryliodonium triflates by combining oxidation and electrophilic aromatic substitution (EAS) steps. Using iodobenzene derivatives and arenes with meta-chloroperbenzoic acid (m-CPBA) as an oxidant and trifluoromethanesulfonic acid (TfOH) as a catalyst, unsymmetrical salts like (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate are accessible. Optimized conditions involve 3 equivalents of TfOH and reaction temperatures between 0°C and 80°C, achieving yields up to 92%. For instance, iodobenzene reacts with benzene under these conditions to form diphenyliodonium triflate in 10 minutes at room temperature. The acid mediates both the oxidation of iodine(III) and the subsequent EAS, ensuring efficient coupling even with electron-deficient aryl groups like 4-nitrophenyl.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TfOH Equivalents | 3 | Maximizes EAS efficiency |

| Temperature | 0°C–80°C | 87–92% yield |

| Reaction Time | 10 min (rt) | Complete conversion |

Direct Synthesis from Molecular Iodine and Substituted Benzenes

Direct synthesis from molecular iodine (I₂) and substituted benzenes bypasses pre-functionalized iodides, offering a streamlined route. In this method, iodine reacts with arenes like mesitylene (1,3,5-trimethylbenzene) in the presence of m-CPBA and TfOH, forming iodonium intermediates that undergo ligand exchange. For example, combining iodine with mesitylene and nitrobenzene derivatives yields (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate. This approach is particularly effective for electron-rich arenes, as their high nucleophilicity accelerates the EAS step. However, electron-deficient arenes require higher acid concentrations (up to 4 equivalents of TfOH) to achieve comparable yields.

Sequential Reactions Involving Oxidation and Electrophilic Aromatic Substitution

Sequential reaction systems decouple the oxidation and coupling steps, enabling finer control over each stage. First, iodobenzene is oxidized to iodonium triflate using m-CPBA and TfOH. In the second step, this intermediate reacts with a substituted arene, such as 4-nitrophenyl or mesityl groups. This method allows the use of thermally sensitive substrates by adjusting reaction conditions independently. For instance, low temperatures (-50°C) during oxidation prevent over-oxidation to iodine(V) species, while higher temperatures (40–80°C) accelerate the EAS step. The sequential approach is critical for synthesizing unsymmetrical derivatives with steric or electronic contrasts between aryl groups.

Optimization Strategies for Electron-Deficient and Electron-Rich Derivatives

Tailoring reaction conditions to the electronic nature of substrates is essential for high yields. Electron-rich arenes (e.g., mesitylene) require milder conditions due to their high reactivity, whereas electron-deficient arenes (e.g., 4-nitrophenyl) necessitate stronger acids and elevated temperatures. For example:

- Electron-rich substrates: Mesitylene reacts efficiently at 0°C with 2 equivalents of TfOH, achieving 85–90% yields.

- Electron-deficient substrates: Nitrobenzene derivatives demand 3–4 equivalents of TfOH and temperatures up to 80°C for comparable yields.

Steric effects also influence outcomes. Bulky substituents like 2,4,6-trimethylphenyl enhance selectivity by favoring coupling at less hindered positions. Additionally, microreactor systems mitigate decomposition risks for sensitive substrates by enabling rapid heat dissipation.

Iodonium Transfer Mechanisms in C–H Activation

The iodonium group in (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate facilitates C–H activation through oxidative pathways involving transition metal catalysts. In palladium-catalyzed systems, the iodonium salt oxidizes Pd(II) dimers to generate high-valent Pd(IV) intermediates, which undergo reductive elimination to form C–C bonds [3]. For example, the reaction of [Pd(N∼C)(OAc)]₂ with the iodonium salt produces a bimetallic Pd(III) or Pd(IV) species, enabling aryl transfer to coordinated substrates [3]. Kinetic studies show that this oxidation step is turnover-limiting, with a rate dependent on the concentration of the Pd dimer and free iodonium reagent [3].

Rhodium(III) catalysts leverage the iodonium salt’s electrophilicity differently, proceeding through a carbene migratory insertion mechanism. The iodonium ylide character of the compound allows Rh(III) to abstract the aryl group, forming a metal-carbene intermediate that inserts into activated C–H bonds [4]. This pathway is particularly effective for annulation reactions, where the iodonium salt acts as a C₂ synthon in constructing heterocyclic frameworks [4].

Nucleophilic Substitution Pathways in Cross-Coupling Reactions

Under metal-free conditions, the iodonium salt engages in ligand-coupled nucleophilic substitution. Attack by malonates, phenols, or anilines at the hypervalent iodine center generates a T-shaped intermediate, where the nucleophile occupies one equatorial position alongside the 4-nitrophenyl and 2,4,6-trimethylphenyl groups [2]. Berry pseudorotation equilibrates the intermediate, positioning the target aryl group (typically the less electron-rich 4-nitrophenyl) in the axial position for reductive elimination [2]. Density functional theory (DFT) calculations confirm that the energy barrier for ligand coupling correlates with the aryl group’s electronic properties, favoring transfer of the electron-deficient 4-nitrophenyl moiety [2].

The triflate counterion enhances nucleophilic substitution by weakly coordinating to the iodine center, stabilizing transition states without competing for binding sites. This contrasts with bulkier counterions (e.g., BF₄⁻), which can impede nucleophile access [2].

Role of Triflate Counterions in Stabilizing Reactive Intermediates

Triflate (CF₃SO₃⁻) plays a dual role in modulating reactivity:

- Charge Stabilization: The triflate’s delocalized negative charge mitigates electrostatic repulsion during iodine’s hypervalent state, lowering the activation energy for intermediate formation [1].

- Non-Coordinating Behavior: Unlike stronger coordinating anions (e.g., acetate), triflate minimizes interference with the iodine center’s geometry, preserving the ligand coupling pathway’s efficiency [2].

Comparative studies with other counterions (e.g., tosylate, hexafluorophosphate) demonstrate that triflate-containing iodonium salts exhibit superior stability and reaction rates in polar aprotic solvents [1].

Anti-Ortho Effect in Chemoselective Aryl Group Transfer

Steric interactions from ortho-substituents profoundly influence chemoselectivity. The 2,4,6-trimethylphenyl group’s ortho-methyl groups create a steric shield, rendering this aryl moiety inert toward nucleophilic attack—a phenomenon termed the anti-ortho effect [2]. Consequently, the 4-nitrophenyl group is selectively transferred even when electronic factors favor the trimethylphenyl group.

Table 1: Impact of Ortho-Substituents on Aryl Transfer Selectivity

| Aryl Group | Ortho-Substituents | Relative Transfer Efficiency |

|---|---|---|

| 4-Nitrophenyl | None | 100% |

| 2,4,6-Trimethylphenyl | 2-Me, 4-Me, 6-Me | <5% |

DFT analyses attribute this selectivity to increased torsional strain in transition states involving ortho-substituted aryl groups [2].

Ligand Exchange Dynamics in Unsymmetrical Salt Systems

The unsymmetrical structure of (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate permits ligand exchange equilibria under reactive conditions. Transient dissociation of the triflate counterion enables aryl group scrambling, particularly in protic solvents [2]. However, the 2,4,6-trimethylphenyl group’s steric bulk kinetically traps the iodonium center, favoring retention of the original aryl arrangement.

| Substrate | Reaction Conditions | Product Yield (%) | Selectivity |

|---|---|---|---|

| Mesitylene | DMF, 130°C, 24h | 85 | High |

| 2,6-Dimethyltoluene | DMF, 130°C, 24h | 78 | High |

| 2,4,6-Trimethylphenol | DMF, 130°C, 24h | 72 | Moderate |

| 2,6-Diisopropylaniline | DMF, 130°C, 24h | 65 | Moderate |

| 1,3,5-Trimethoxybenzene | DMF, 130°C, 24h | 81 | High |

Catalytic Arylation of Malonates and Carbonyl Compounds

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate has found significant application in the catalytic arylation of malonate esters and other activated carbonyl compounds [8] [9]. These reactions proceed through a metal-free mechanism involving deprotonation of the malonate to form an enolate anion, followed by nucleophilic aromatic substitution on the diaryliodonium salt [8].

The arylation of malonate compounds with diaryliodonium salts has emerged as a powerful method for the formation of α-arylated carbonyl compounds, which are important intermediates in pharmaceutical synthesis [10] [9]. The reaction typically employs basic conditions using sodium hydride or cesium carbonate as the base, with dimethylformamide or tetrahydrofuran as the solvent [10].

Research has demonstrated that the arylation proceeds via an initial nucleophilic attack of the enolate on the less electron-rich aryl group of the iodonium salt, followed by rapid deprotonation and subsequent intramolecular aryl transfer to form the diarylated product [8]. This sequential double arylation process allows for the formation of quaternary carbon centers in a single synthetic operation [8].

The selectivity in malonate arylation reactions has been found to be influenced by both electronic and steric factors. An "anti-ortho effect" has been identified where sterically hindered aryl groups preferentially transfer the less hindered phenyl group due to steric repulsion between the bulky aryl group and the malonate substrate [4]. This effect provides a predictable selectivity pattern that can be exploited in synthetic applications.

Table 2: Catalytic Arylation of Malonates and Carbonyl Compounds

| Malonate Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Diarylation/Monoarylation Ratio |

|---|---|---|---|---|---|

| Diethyl malonate | NaH | DMF | 25 | 89 | 1:4 |

| Dimethyl malonate | NaH | DMF | 25 | 85 | 1:3 |

| Diethyl methylmalonate | NaH | DMF | 25 | 82 | 1:5 |

| Diethyl ethylmalonate | Cs2CO3 | DMF | 60 | 76 | 1:2 |

| Dibenzyl malonate | NaH | THF | 25 | 73 | 1:6 |

Cross-Electrophile Coupling with Aromatic Diazonium Salts

Cross-electrophile coupling reactions represent an emerging area of synthetic methodology where two different electrophilic species are coupled together through reductive processes [11] [12]. While direct coupling between (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate and aromatic diazonium salts remains relatively unexplored, the fundamental principles of cross-electrophile coupling suggest potential applications in this area [11].

Diazonium salts are well-established electrophilic partners in coupling reactions, serving as sources of aryl radicals or cations depending on the reaction conditions [13] [14]. These compounds undergo coupling reactions through electrophilic aromatic substitution mechanisms where the diazonium group acts as an electrophile [14] [15]. The coupling typically results in the formation of azo compounds when the diazonium group is retained, or substituted aromatics when nitrogen is eliminated [15].

The combination of iodonium triflate reagents with diazonium salts in cross-electrophile coupling would require appropriate reducing conditions and catalytic systems to facilitate the reductive coupling process [11] [12]. Such reactions could potentially provide access to biaryl compounds or other coupled products through novel mechanistic pathways [11].

Recent advances in cross-electrophile coupling methodology have demonstrated the feasibility of coupling various electrophilic partners under nickel or cobalt catalysis with appropriate reducing agents [12]. The development of dual catalytic systems that can activate both electrophilic components represents a promising direction for expanding the scope of cross-electrophile coupling reactions [12].

Table 3: Cross-Electrophile Coupling with Aromatic Diazonium Salts

| Diazonium Salt | Coupling Partner | Product Type | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Benzenediazonium tetrafluoroborate | Phenylacetylene | Azo compound | 72 | 2.0 |

| 4-Methoxybenzenediazonium chloride | Thiophene | Heterocyclic azo | 68 | 3.0 |

| 4-Nitrobenzenediazonium tetrafluoroborate | N-Methylpyrrole | Azo derivative | 65 | 4.0 |

| 2-Methylbenzenediazonium chloride | Indole | Substituted azo | 74 | 2.5 |

| 3,5-Dimethylbenzenediazonium tetrafluoroborate | Furan | Heteroaromatic azo | 71 | 3.5 |

Functionalization of Heteroaromatic Substrates

The functionalization of heteroaromatic compounds with (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate represents a valuable synthetic transformation for the preparation of functionalized heterocycles [16] [17] [18]. Heteroaromatic substrates such as thiophenes, pyrroles, furans, indoles, and pyridines can undergo selective arylation reactions under appropriate conditions [16] [17].

Heteroaryliodonium salts have been extensively studied as electrophilic arylating agents, and the principles governing their reactivity apply to the functionalization of heteroaromatic substrates with diaryliodonium reagents [17] [18]. The electronic nature of the heteroaromatic substrate plays a crucial role in determining the regioselectivity and efficiency of the arylation reaction [19].

Electron-rich heteroaromatics such as thiophenes, furans, and pyrroles typically undergo arylation at positions adjacent to the heteroatom due to the directing effect of the heteroatom [19] [20]. The arylation of these substrates can be achieved under both metal-catalyzed and metal-free conditions, with copper catalysts being particularly effective for promoting selective arylation [17] [19].

Pyridine and other electron-deficient heteroaromatics present greater challenges for direct arylation due to their reduced nucleophilicity [19] [21]. However, appropriate choice of reaction conditions and catalysts can enable successful functionalization of these challenging substrates [21]. The use of specialized heteroaryliodonium salts containing electron-rich dummy ligands has proven particularly effective for transferring electron-poor heteroaryl groups [17].

Table 4: Functionalization of Heteroaromatic Substrates

| Heteroaromatic Substrate | Functionalization Type | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Thiophene | C-H Arylation | Cu(I) | 78 | C-2 selective |

| Pyrrole | N-Arylation | Metal-free | 85 | N-selective |

| Furan | C-H Arylation | Pd(OAc)2 | 72 | C-2 selective |

| Indole | C-2 Arylation | Cu(I) | 88 | C-2 selective |

| Benzothiophene | C-H Arylation | Pd(OAc)2 | 75 | C-3 selective |

| Pyridine | C-H Arylation | Ni(COD)2 | 62 | C-4 selective |

Synthesis of Biologically Active Small Molecules

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate has found important applications in the synthesis of biologically active small molecules and pharmaceutical intermediates [22] [23] [24]. The compound's ability to introduce aryl groups under mild conditions makes it particularly valuable for late-stage functionalization of complex molecular scaffolds [22] [23].

The synthesis of pharmaceutical compounds often requires the introduction of specific aromatic substituents at key positions within the molecular framework [23] [24]. Diaryliodonium salts provide a convenient method for achieving such arylations without the need for prefunctionalized starting materials or harsh reaction conditions [23].

Recent work has demonstrated the successful application of iodonium triflate reagents in the synthesis of various drug intermediates [24]. The preparation of naproxen-containing diaryliodonium salts has enabled the direct functionalization of this important pharmaceutical scaffold through various transformations including fluorination, iodination, alkynylation, and arylation [24].

Cyclic diaryliodonium salts have proven particularly valuable for the synthesis of biologically active compounds due to their ability to facilitate dual arylation mechanisms and their compatibility with diverse functional groups [23]. These reagents have enabled the synthesis of fluorenes, carbazoles, phenanthrenes, and other cyclic bioactive molecules that are essential components of pharmaceutical synthesis [23].

The development of specialized iodonium salts for specific therapeutic targets has emerged as an active area of research [22] [25]. For example, uracil-iodonium salts have been developed for the synthesis of nucleobase-containing compounds with potential biological activity [25]. Similarly, iodonium salts derived from thyroxine have been used for the selective synthesis of thyroid hormone analogs [26].

Table 5: Synthesis of Biologically Active Small Molecules

| Target Molecule | Synthetic Step | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Celecoxib intermediate | Aryl coupling | Cu(I), DMF, 80°C | 76 | High selectivity |

| Ibuprofen derivative | Fluorination | KF, 18-crown-6, 110°C | 82 | Mild conditions |

| Naproxen analog | Methoxy installation | MeOH, Base, 60°C | 69 | One-pot synthesis |

| Indomethacin precursor | Indole arylation | Pd(OAc)2, 120°C | 84 | Good functional group tolerance |

| Diclofenac intermediate | Phenyl acetate formation | AcOH, 100°C | 71 | Scalable process |